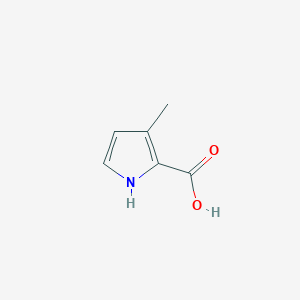

3-甲基-1H-吡咯-2-羧酸

概述

描述

“3-methyl-1H-pyrrole-2-carboxylic Acid” is a chemical compound with the molecular formula C6H7NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “3-methyl-1H-pyrrole-2-carboxylic Acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group attached to the second carbon atom in the ring . The third carbon atom in the ring is substituted with a methyl group .Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .科学研究应用

结构表征技术

3-甲基-1H-吡咯-2-羧酸以及类似化合物在有机物质,特别是腐殖质的结构表征中发挥着关键作用。四甲基氢氧化铵 (TMAH) 热化学分解技术利用此类化合物对羧基和羟基进行甲基化,提高了色谱分离的效率。这种方法极大地促进了对腐殖质结构组成的理解,挑战了以前从传统热解方法中得出的结构。TMAH 热化学分解方法以其成本低、执行速度快以及保留含有羧基和羟基的原始结构而脱颖而出,为腐殖质的分子结构提供了新的视角 (Río & Hatcher, 2013)。

植物防御机制

研究表明,与 3-甲基-1H-吡咯-2-羧酸相关的化合物,如吡咯啉-5-羧酸 (P5C),在植物对病原体的防御中发挥着至关重要的作用。P5C 是脯氨酸生物合成和分解代谢中的衍生物,已被确认为植物中 R 基因介导的抗性和非寄主抗性中至关重要的物质。线粒体中脯氨酸和 P5C 的代谢在病原体攻击期间尤为关键,将水杨酸依赖性途径和活性氧物质牵连到防御机制中。这些发现强调了植物用来抵御细菌病原体的复杂生化途径,突出了与 3-甲基-1H-吡咯-2-羧酸相关的化合物在植物防御策略中的复杂作用 (Qamar, Mysore, & Senthil-Kumar, 2015)。

生物催化剂抑制

羧酸,包括与 3-甲基-1H-吡咯-2-羧酸类似的化合物,因其对发酵生产中微生物生物催化剂的抑制作用而著称。它们作为微生物抑制剂的效力突出了这些化合物的双重性质,既是生产生物可再生化学品的关键中间体,又是影响微生物细胞膜和内部 pH 值的抑制剂。了解羧酸的抑制机制导致了代谢工程策略的发展,旨在提高微生物的耐受性和鲁棒性,这对于有效生产所需的生物产品至关重要 (Jarboe, Royce, & Liu, 2013)。

未来方向

The future directions in the study of “3-methyl-1H-pyrrole-2-carboxylic Acid” and other pyrrole derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of natural sources and biological functions of pyrrole derivatives, they could be of interest in the development of new pharmaceuticals and other chemical products .

作用机制

Target of Action

It is known that indole derivatives, which are structurally similar to pyrrole compounds, have been found to interact with multiple receptors and play a significant role in cell biology .

Mode of Action

It is known that pyrrole compounds can undergo various chemical reactions, including 1,3-dipolar cycloaddition followed by loss of carbon dioxide by a retro-diels–alder process .

Biochemical Pathways

Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives, which are structurally similar to pyrrole compounds, have been found to have diverse biological activities and therapeutic possibilities .

Action Environment

It is known that the stability of similar compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

3-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives and other heterocyclic compounds. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to produce pyrrole . This interaction is crucial for the biosynthesis of natural products and secondary metabolites. Additionally, 3-methyl-1H-pyrrole-2-carboxylic acid can form complexes with proteins, influencing their structure and function.

Cellular Effects

3-methyl-1H-pyrrole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 3-methyl-1H-pyrrole-2-carboxylic acid can alter metabolic fluxes by interacting with key metabolic enzymes, thereby affecting cellular energy production and biosynthesis pathways .

Molecular Mechanism

The molecular mechanism of 3-methyl-1H-pyrrole-2-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of certain decarboxylases, leading to the accumulation of pyrrole-2-carboxylate. Additionally, 3-methyl-1H-pyrrole-2-carboxylic acid can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-1H-pyrrole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-methyl-1H-pyrrole-2-carboxylic acid is relatively stable under standard storage conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of 3-methyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

3-methyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways. It can be synthesized from pyrrole through carboxylation reactions and can be further metabolized by enzymes such as pyrrole-2-carboxylate decarboxylase . The compound can also influence metabolic fluxes by interacting with key enzymes in biosynthetic pathways, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3-methyl-1H-pyrrole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-methyl-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of 3-methyl-1H-pyrrole-2-carboxylic acid can determine its interactions with other biomolecules and its overall biological effects .

属性

IUPAC Name |

3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVHOQIKHMTVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427988 | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90724-57-5 | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

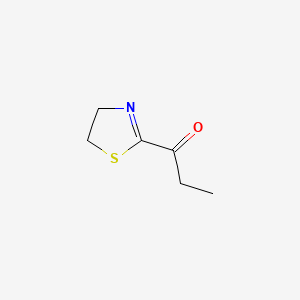

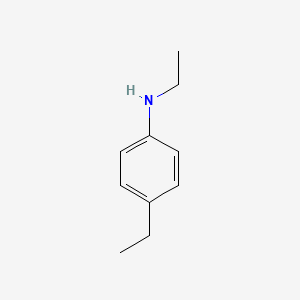

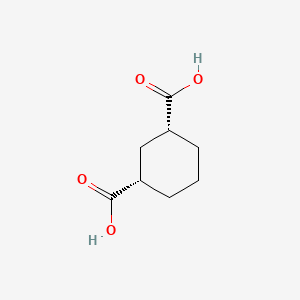

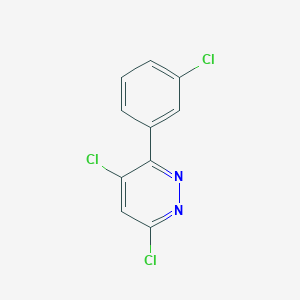

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 3D structure of cyclohexadepsipeptides containing 3-Methyl-1H-Pyrrole-2-Carboxylic Acid?

A: The provided research highlights the discovery and structural elucidation of two novel cyclohexadepsipeptides, isaridin A and isaridin B, isolated from the fungus Isaria []. Isaridin B incorporates (2S,3S)-2,3,4,5-tetrahydro-3-methyl-1H-pyrrole-2-carboxylic acid, also known as β-methyl-(S)-proline, at residue 3 within its cyclic structure []. X-ray diffraction analysis revealed that the solid-state conformations of both isaridin A and B are stabilized by two cis peptide bonds, one of which involves the β-methyl-(S)-proline residue in isaridin B []. This structural feature contributes to the overall conformation and potentially influences the biological activity of these cyclohexadepsipeptides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。